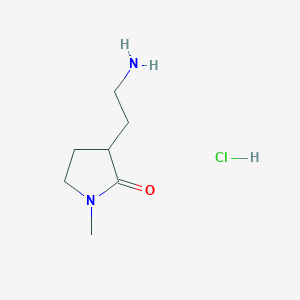

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

Amines can be synthesized in a number of ways. For example, primary amines can be synthesized by the reaction of ammonia with alkyl halides. Secondary and tertiary amines can be synthesized by the reaction of primary and secondary amines, respectively, with alkyl halides .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This makes the nitrogen sp3 hybridized, resulting in a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .

Chemical Reactions Analysis

Amines undergo several types of chemical reactions. They can react with acids to form ammonium salts. They can also react with nitrous acid, although the products of this reaction depend on whether the amine is primary, secondary, or tertiary .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They are typically colorless gases or liquids at room temperature, with a characteristic ‘fishy’ odor. They are less dense than water and have lower boiling points than alcohols of similar molecular weight .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), structurally related to pyrrolidinones through their bioactive functionalities, exhibit significant antioxidant properties. Research has focused on understanding the structure-activity relationships (SARs) of these compounds, revealing that modifications in the aromatic ring and the carboxylic function can generate more potent antioxidant molecules. This insight suggests that 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one HCl could be explored for its antioxidant capabilities, leveraging the understanding of structural features important for activity (Razzaghi-Asl et al., 2013).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, which share functional group characteristics with pyrrolidinones, have been evaluated for their toxicity. The findings generally indicate very low toxicity and non-mutagenicity, supporting the safety of related compounds in scientific research applications. This knowledge can guide the safe handling and application of 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one HCl in research settings (Sosnovsky, 1992).

Drug Delivery Systems

Polyvinylpyrrolidone (PVP), a polymer structurally distinct but functionally relevant to pyrrolidinones, is widely used in pharmaceutical formulations as a carrier for drug delivery systems. The versatility and biocompatibility of PVP highlight the potential of 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one HCl in similar applications, especially in developing new pharmaceutical forms (Franco & De Marco, 2020).

Metabolic Pathways Involvement

Investigations into the metabolic pathways of sulfur-containing amino acids, which share metabolic routes with pyrrolidine-based compounds, provide insights into how 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one HCl could interact within biological systems. These studies suggest potential roles in modulating physiological processes, including oxidative stress and metabolic regulation (Karmin & Siow, 2017).

Biomaterials and Tissue Engineering

Polypyrrole (PPy), a conducting polymer, demonstrates significant potential in biomedical applications, especially as a tissue/cell support substrate. Given the structural similarities and functional groups shared with pyrrolidinones, 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one HCl could be explored for its applicability in creating biomaterials that interface with biological tissues, offering new avenues for tissue engineering and regenerative medicine (Ateh, Navsaria, & Vadgama, 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminoethyl carboxamide derivatives, have been found to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that AT19080 might interact with its targets in a similar manner, leading to changes in the activity of the targeted enzymes or receptors.

Biochemical Pathways

Compounds with similar structures, such as tryptamine, are known to play a role in the dopamine system . Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process, and it regulates several important aspects of basic brain function . Therefore, it’s plausible that AT19080 might affect similar biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess diverse biological activities . Therefore, it’s plausible that AT19080 might have similar effects at the molecular and cellular level.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-5-3-6(2-4-8)7(9)10;/h6H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZYTGQOVGVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413869-82-4 |

Source

|

| Record name | 3-(2-aminoethyl)-1-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)

![2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2926696.png)

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)

![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2926716.png)